molecular formula C21H19N5O2 B12122665 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12122665
M. Wt: 373.4 g/mol
InChI Key: LQNJEKLLJOBFFU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused bicyclic aromatic system with a carboxamide substituent at position 2. The structure includes a cyclopropyl group attached to the amide nitrogen and a 4-methoxyphenyl group at position 1.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-N-cyclopropyl-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-28-14-10-8-13(9-11-14)26-19(22)17(21(27)23-12-6-7-12)18-20(26)25-16-5-3-2-4-15(16)24-18/h2-5,8-12H,6-7,22H2,1H3,(H,23,27)

InChI Key

LQNJEKLLJOBFFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CC5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenyl Moiety: This step may involve a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated pyrroloquinoxaline intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine (such as cyclopropylamine) and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group could confer rigidity to the molecule, enhancing its binding affinity and specificity. The methoxyphenyl moiety might participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations, molecular weights, and research implications:

Compound Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Findings References
Target: 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Cyclopropyl (amide N), 4-methoxyphenyl (1) ~360 (estimated) Hypothesized enhanced kinase selectivity due to cyclopropyl’s steric effects .
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-methoxyphenyl (1), unsubstituted amide 333.35 Reduced solubility compared to 4-methoxy analogs; moderate inhibitory activity in vitro .
2-amino-1-(3-chloro-4-methoxyphenyl)-N-(2-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-chloro-4-methoxyphenyl (1), 2-chlorobenzyl 492.36 Improved lipophilicity (LogP ~3.8) but increased toxicity in cell assays .
2-amino-N-(4-fluorobenzyl)-1-(3-morpholin-4-ylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-fluorobenzyl (amide N), morpholinylpropyl (1) ~490 (estimated) Enhanced solubility (due to morpholine) and CNS penetration in preclinical models .
2-amino-1-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide 2,5-dimethoxyphenyl (1), morpholinylethyl ~495 (estimated) Dual kinase/enzyme inhibition; superior bioavailability in rodent studies .

Key Research Findings

Electron-Donating vs. In contrast, chloro-substituted analogs (e.g., 3-chloro-4-methoxyphenyl in ) exhibit higher reactivity but increased cytotoxicity . Morpholine-containing derivatives (e.g., ) demonstrate improved aqueous solubility and blood-brain barrier penetration due to their polar tertiary amine groups .

Amide Substituent Impact :

  • The cyclopropyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to bulkier substituents like 3-ethoxypropyl (e.g., ) or chlorobenzyl (e.g., ) .
  • Fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) enhance metabolic stability by resisting oxidative degradation .

Biological Activity Trends: Compounds with para-methoxy substituents (e.g., target and ) show moderate to high affinity for Aurora kinases, while ortho-substituted analogs (e.g., 2-methoxybenzyl in ) exhibit reduced potency due to steric clashes .

Biological Activity

2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel compound within the pyrrolo[2,3-b]quinoxaline family, recognized for its unique structural features and potential therapeutic applications. This compound exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition.

Structural Characteristics

The compound's structure includes:

  • Pyrrolo[2,3-b]quinoxaline core : This bicyclic structure is known for diverse biological activities.
  • Functional groups : The presence of an amino group, a cyclopropyl moiety, and a methoxy-substituted phenyl group enhances its reactivity and interaction with biological targets.

The molecular formula is C18_{18}H20_{20}N4_{4}O, with a molecular weight of approximately 403.4 g/mol. These structural characteristics contribute to its pharmacological properties.

Biological Activity

Research indicates that 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has shown promising results in various biological assays:

Anticancer Properties

Preliminary studies have demonstrated the compound's potential as an inhibitor of enzymes involved in cancer progression. It has been evaluated against several cancer cell lines, showing cytotoxic effects that suggest it may serve as a lead compound for drug development.

Case Study : In vitro tests have indicated that this compound exhibits significant antiproliferative activity against human leukemia cell lines (K562, U937, and HL60). The IC50_{50} values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapy agents .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme inhibition : It targets specific enzymes that are crucial for tumor growth and survival.
  • Receptor interaction : The compound may interact with various receptors involved in cell signaling pathways related to cancer.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique bioactivity profile of 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:

Compound NameStructural FeaturesUnique Characteristics
2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamidePyrrolo[2,3-b]quinoxaline core with methoxy substitutionHigh bioactivity due to unique substituents
2-amino-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideSimilar core but with benzyl groupDifferent binding affinity
2-amino-N-cyclobutyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideCyclobutyl instead of cyclopropylAltered steric properties affecting activity

Pharmacokinetics and Toxicity

Further studies are required to elucidate the pharmacokinetic profile of this compound. Initial findings suggest favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are necessary to establish its safety profile for potential clinical use.

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